molecular formula C16H11ClF3N5O2 B8648838 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide

Cat. No. B8648838
M. Wt: 397.74 g/mol
InChI Key: OYTMQFRABPDNPZ-UHFFFAOYSA-N
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Patent
US08362017B2

Procedure details

To a 50 mL recovery flask was added 2-chloro-N-(4-chloro-3-trifluoromethylphenyl)-acetamide (400 mg, 1.47 mmol, 1.0 eq.) and 1-(3-aminophenyl)-1H-tetrazole 11 (710 mg, 4.40 mmol, 3 eq.) and DMF (10 mL). A catalytic amount of potassium iodide was added. The reaction mixture was heated at 70° C. overnight. The reaction mixture was diluted with ethyl acetate (100 mL) and washed with a succession of 10% aq. LiCl (3×50 mL) and sat'd aq. NaCl (50 mL). The combined aqueous phases were extracted with ethyl acetate (2×50 mL). The combined organic phases were dried over anhydrous Na2SO4, filtered, and concentrated to give a tan solid. The solid was recrystallized in methanol and acetonitrile (10:1) to give a white solid (63 mg). Subsequent crops were isolated from the mother liquor (91 mg). Total yield: 154 mg, 26%. LC/MSD (HP Series 1100 MSD) MS (ES+) m/z 397.1 (M+H)+1 1H-NM, Varian 400 MHz (DMSO-d6) δ 10.51 (s, 1H), 10.00 (s, 1H), 8.19 (d, 1H), 7.88-7.85 (dd, 1H), 7.65 (d, 1H), 7.34-7.30 (t, 1H), 7.09 (t, 1H), 7.05-7.03 (dd, 1H), 6.75 (dd, 1H), 6.74 (t, 1H), 4.00 (d, 2H) ppm.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([C:13]([F:16])([F:15])[F:14])[CH:7]=1)=[O:4].N[C:18]1[CH:19]=[C:20]([N:24]2[CH:28]=[N:27][N:26]=[N:25]2)[CH:21]=[CH:22][CH:23]=1.CN(C=[O:33])C.[I-].[K+]>C(OCC)(=O)C>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([NH:5][C:3](=[O:4])[CH2:2][O:33][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([N:24]3[CH:28]=[N:27][N:26]=[N:25]3)[CH:19]=2)=[CH:7][C:8]=1[C:13]([F:16])([F:15])[F:14] |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Name
Quantity
710 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)N1N=NN=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a succession of 10% aq. LiCl (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases were extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(COC1=CC(=CC=C1)N1N=NN=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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